molecular formula C16H23BF3KN2O2 B8205175 Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate

Cat. No.: B8205175
M. Wt: 382.3 g/mol
InChI Key: DWYMAKMUWDNFHC-UHFFFAOYSA-N
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Description

Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C16H23BF3KN2O2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound features a trifluoroborate group, which is known for its stability and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate typically involves the reaction of 4-(4-BOC-piperazinomethyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura reactions, the primary product is a biaryl compound.

Scientific Research Applications

Chemistry: Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to create biologically active molecules that can serve as potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of new therapeutic agents.

Industry: The compound is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Molecular Targets and Pathways: The primary molecular target is the organohalide used in the cross-coupling reaction. The pathways involved include the formation of the palladium-boron complex and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

    Potassium phenyltrifluoroborate: Similar in structure but lacks the piperazinomethyl and BOC groups.

    Potassium 4-(4-methylpiperazinomethyl)phenyltrifluoroborate: Similar but with a methyl group instead of the BOC group.

    Potassium 4-(4-ethylpiperazinomethyl)phenyltrifluoroborate: Similar but with an ethyl group instead of the BOC group.

Uniqueness: Potassium 4-(4-BOC-piperazinomethyl)phenyltrifluoroborate is unique due to the presence of the BOC-protected piperazine group. This provides additional stability and reactivity, making it particularly useful in complex organic syntheses.

Properties

IUPAC Name

potassium;trifluoro-[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)12-13-4-6-14(7-5-13)17(18,19)20;/h4-7H,8-12H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMAKMUWDNFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BF3KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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